1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride
Overview
Description
1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl. It is known for its unique structure, which includes an isoindoline moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of isoindoline with propanone derivatives in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isoindoline moiety can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The isoindoline moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Isoindoline: A parent compound with similar structural features.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share some structural similarities and biological activities.
Uniqueness: 1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties.
Biological Activity
1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride, a compound derived from isoindole chemistry, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its effects in various biological systems, including anticancer activity and neuroprotective effects.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C11H15ClN2O |
Molecular Weight | 226.71 g/mol |
IUPAC Name | (2R)-2-amino-1-(1-3-dihydroisoindol-2-yl)propan-1-one hydrochloride |
PubChem CID | 91647685 |
Anticancer Activity
Recent studies have highlighted the potential of isoindole derivatives, including this compound, in cancer treatment. For instance, a study evaluating various isoindole derivatives demonstrated significant cytotoxic effects against adenocarcinoma cell lines (A549) and HeLa cells. The compounds exhibited IC50 values indicating their effectiveness in inhibiting cell viability:
Cell Line | Compound 3 IC50 (μM) | Compound 4 IC50 (μM) |
---|---|---|
A549 | 114.25 | 116.26 |
HeLa | 148.59 | 140.60 |
These findings suggest that isoindole derivatives could serve as promising candidates for anticancer therapies due to their ability to inhibit tumor growth effectively .
Neuroprotective Effects
In addition to anticancer properties, the compound has shown promise in neuroprotection. A derivative of isoindole was tested for its efficacy in reducing oxidative stress in ischemic stroke models. The study indicated that the compound significantly reduced infarct size and improved neurobehavioral outcomes in rat models subjected to middle cerebral artery occlusion. This suggests that the compound may enhance survival rates of neurons under oxidative stress conditions .
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Platelet Aggregation Inhibition : The compound demonstrated strong inhibitory effects on platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid, suggesting a potential role in cardiovascular protection .
- Antioxidant Properties : The compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative damage. This was assessed using DPPH radical scavenging assays, where it showed comparable efficacy to known antioxidants .
Case Studies
A notable case study involved the administration of isoindole derivatives in vivo using nude mice models implanted with A549-luc lung cancer cells. The results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls .
Another study focused on the neuroprotective effects observed during ischemic events, where treated rats displayed less cerebral damage and better functional recovery post-stroke compared to untreated controls .
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)propan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-9(13)6-12-7-10-4-2-3-5-11(10)8-12;/h2-5H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPJIPUPPFYOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CC2=CC=CC=C2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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